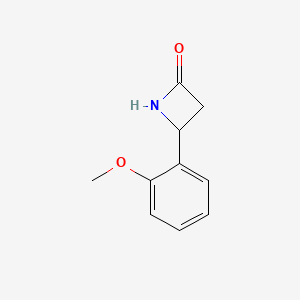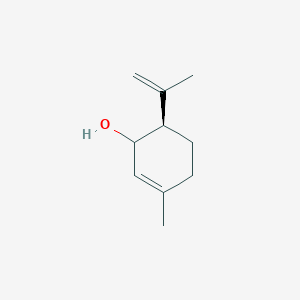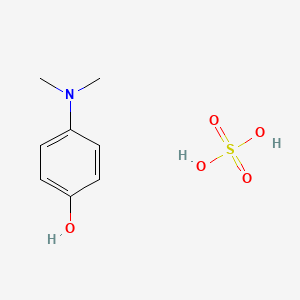
4-(dimethylamino)phenol;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)phenol; sulfuric acid is a compound that combines 4-(dimethylamino)phenol with sulfuric acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine. The combination of these two chemicals results in a compound with unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)phenol typically involves the reaction of dimethylamine with phenol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the optimal yield of 4-(dimethylamino)phenol.
Industrial Production Methods
In industrial settings, the production of 4-(dimethylamino)phenol involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The use of sulfuric acid as a catalyst is common in these processes. The product is then purified through various techniques, such as distillation and crystallization, to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethylamino)phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the dimethylamino and phenol functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as potassium permanganate or hydrogen peroxide, can be used to oxidize 4-(dimethylamino)phenol. The reaction typically occurs under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce 4-(dimethylamino)phenol. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Substitution: Substitution reactions involving 4-(dimethylamino)phenol often occur in the presence of halogens or other electrophiles. The reaction conditions vary depending on the specific substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-(dimethylamino)phenol can lead to the formation of quinones, while reduction can yield hydroquinones. Substitution reactions can result in various substituted phenols.
Wissenschaftliche Forschungsanwendungen
4-(Dimethylamino)phenol; sulfuric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Medicine: It has applications in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(dimethylamino)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, depending on the reaction conditions. In biological systems, it can interact with enzymes and proteins, affecting their activity and function. The presence of the dimethylamino group enhances its reactivity and ability to form stable complexes with various biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminophenol: Similar to 4-(dimethylamino)phenol but lacks the dimethylamino group.
4-Methylaminophenol: Contains a methylamino group instead of a dimethylamino group.
4-Ethylaminophenol: Contains an ethylamino group instead of a dimethylamino group.
Uniqueness
4-(Dimethylamino)phenol is unique due to the presence of the dimethylamino group, which enhances its reactivity and ability to participate in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
6274-21-1 |
|---|---|
Molekularformel |
C8H13NO5S |
Molekulargewicht |
235.26 g/mol |
IUPAC-Name |
4-(dimethylamino)phenol;sulfuric acid |
InChI |
InChI=1S/C8H11NO.H2O4S/c1-9(2)7-3-5-8(10)6-4-7;1-5(2,3)4/h3-6,10H,1-2H3;(H2,1,2,3,4) |
InChI-Schlüssel |
JFPRRTVSCCQNLL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


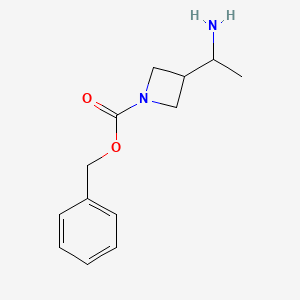
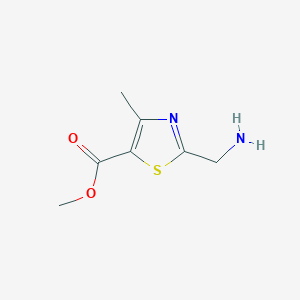
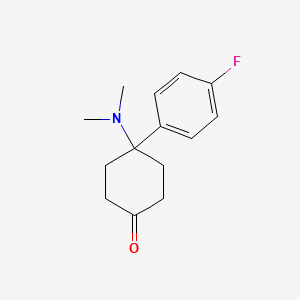
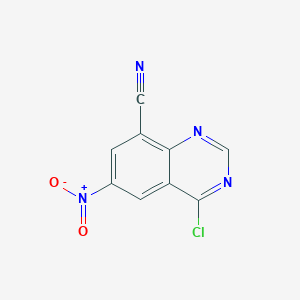

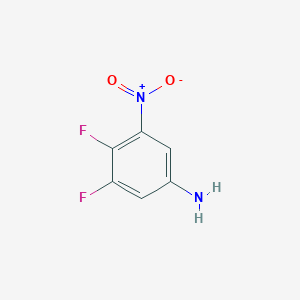
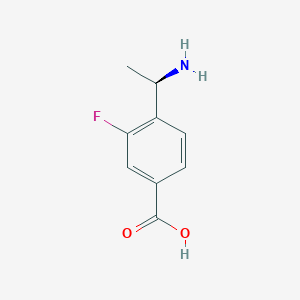
![Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-8-carboxylate](/img/structure/B13028294.png)

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,6-dimethylimidazo[2,1-b]thiazol-5-yl)-N-ethylacrylamide](/img/structure/B13028308.png)
